molecular formula C10H15NO2 B1442027 3-Amino-1-(2-methoxyphenyl)propan-1-ol CAS No. 42432-86-0

3-Amino-1-(2-methoxyphenyl)propan-1-ol

Cat. No. B1442027
CAS RN: 42432-86-0
M. Wt: 181.23 g/mol
InChI Key: MBEOHFGQMAYWDP-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-methoxyphenyl)propan-1-ol” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and an amino group (-NH2) in the molecule.


Physical And Chemical Properties Analysis

“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is a white to yellow solid . The compound has a molecular weight of 181.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Application 1: Synthesis of Urapidil

  • Summary of the Application: Urapidil is an important drug for the treatment of essential hypertension and hypertensive emergencies. The compound “3-Amino-1-(2-methoxyphenyl)propan-1-ol” is used as a key intermediate in the synthesis of Urapidil .
  • Methods of Application or Experimental Procedures: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . Low-boiling point substances were removed by distillation under reduced pressure to obtain the intermediate, which was then used directly in the next step .
  • Results or Outcomes: The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .

Application 2: Antioxidant and Anticancer Activity

  • Summary of the Application: Derivatives of “3-Amino-1-(2-methoxyphenyl)propan-1-ol” have been found to exhibit antioxidant and anticancer activity .
  • Methods of Application or Experimental Procedures: A series of novel derivatives of “3-Amino-1-(2-methoxyphenyl)propan-1-ol” were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data .
  • Results or Outcomes: The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Application 3: Transaminase-mediated Synthesis

  • Summary of the Application: Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, immobilised whole-cell biocatalysts with ®-transaminase activity were used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
  • Methods of Application or Experimental Procedures: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The synthesized compounds showed promising results in terms of conversion and enantiomeric excess .

Application 4: Nonlinear Optics and Biological Activity

  • Summary of the Application: Organic compounds, including “3-Amino-1-(2-methoxyphenyl)propan-1-ol” and its derivatives, have been researched for their promising applications in nonlinear optics (NLO) and also for their biological activity .

properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOHFGQMAYWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-methoxyphenyl)propan-1-ol

Synthesis routes and methods

Procedure details

3-Amino-1-(2-methoxy-phenyl)-propan-1-ol was prepared by the same procedure as 3-amino-1-(2-fluoro-phenyl)-propan-1-ol without adding methanol in the acidification step in example 6. 1H NMR (DMSO-d6) δ 7.45-7.19 (m, 1H), 7.11-7.08 (m, 3H), 6.48 (s, 2H), 6.40 (t, J=7.1 Hz, 1H), 5.10 (d, J=4.7 Hz, 1H), 4.83-4.75 (m, 1H), 3.05-2.95 (m, 2H), 2.25 (s, 3H), 1.81-1.62 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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